molecular formula C18H14NNaO3 B14468595 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt CAS No. 68556-01-4

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt

Cat. No.: B14468595
CAS No.: 68556-01-4
M. Wt: 315.3 g/mol
InChI Key: OXXQDUUQLWQUEX-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt is a chemical compound with the molecular formula C19H17NO3Na. . This compound is characterized by its yellow powder appearance and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-methoxyaniline in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and converted to its monosodium salt form for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide: This compound is similar in structure but lacks the monosodium salt form.

    2-Naphthalenecarboxamide derivatives: Various derivatives with different substituents on the naphthalene ring.

Uniqueness

The uniqueness of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-, monosodium salt lies in its specific structural features and the presence of the monosodium salt, which can influence its solubility and reactivity. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .

Properties

CAS No.

68556-01-4

Molecular Formula

C18H14NNaO3

Molecular Weight

315.3 g/mol

IUPAC Name

sodium;3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C18H15NO3.Na/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1

InChI Key

OXXQDUUQLWQUEX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+]

Related CAS

135-62-6 (Parent)

Origin of Product

United States

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